molecular formula C14H8ClF3N4O B3041289 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 266679-94-1

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B3041289
CAS RN: 266679-94-1
M. Wt: 340.69 g/mol
InChI Key: KLKBVSJMFBBYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an oxadiazole ring, and a phenyl ring with a trifluoromethyl group. These rings are likely connected in a way that maintains the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high electronegativity and could be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could make the compound more resistant to metabolism if it’s used as a drug .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be studied further for its potential uses in medicine, given the biological activity of many pyrimidine derivatives .

properties

IUPAC Name

2-(2-chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4O/c1-7-5-10(20-13(15)19-7)12-22-21-11(23-12)8-3-2-4-9(6-8)14(16,17)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBVSJMFBBYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 3
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 4
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 5
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

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